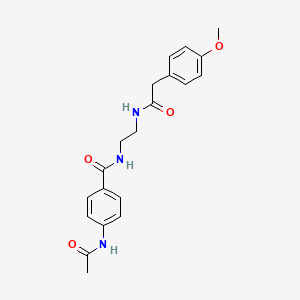

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-14(24)23-17-7-5-16(6-8-17)20(26)22-12-11-21-19(25)13-15-3-9-18(27-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHRIZRKNKPDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide involves the substitution of different substituted aromatic alcohols and glycosyl donors. The compound is typically synthesized through a series of chemical reactions, including acylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Studied for its effects on cellular processes, including energy metabolism and protein modification.

Medicine: Investigated for its potential neuroprotective effects, particularly in the context of ischemic stroke and neurodegenerative diseases.

Industry: Used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds

Mechanism of Action

The compound exerts its effects through the regulation of energy homeostasis and O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke. It enhances mitochondrial function and bioenergy, and inhibits the mitochondrial apoptosis pathway, thereby providing neuroprotection .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and similar derivatives:

*Molecular weight inferred from (structurally closest analog).

Biological Activity

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with acetamido and methoxyphenyl substituents, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 369.4 g/mol

- CAS Number : 1021107-74-3

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways.

- Receptor Interaction : It may bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

- Antioxidant Activity : The presence of methoxy groups might confer antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

- Case Study : A derivative with a similar structure demonstrated an IC value of 0.32 μM against HCT116 human colon carcinoma cells, suggesting significant antiproliferative activity .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. Similar compounds have shown efficacy in inhibiting viral replication in vitro.

- Research Insight : In a study on thiazolidinone derivatives, compounds were found to inhibit the activity of NS5B RNA polymerase by more than 95% . While not directly tested on our target compound, the structural similarities suggest potential antiviral activity.

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | IC (μM) | Activity |

|---|---|---|---|

| Compound A | Similar | 0.32 | Anticancer |

| Compound B | Similar | 0.35 | Antiviral |

| Compound C | Similar | 0.26 | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.